Structural Differentiation from 4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one by Substituent Identity
The target compound incorporates a pyrimidin-2-yl substituent attached to the piperazine ring, whereas the closest commercially listed analog (CAS Not Retrieved; BenchChem listing) replaces this with a pyridin-2-yl group . The pyrimidine ring contributes an additional nitrogen atom at the 3-position, altering the electron distribution and hydrogen-bonding capacity. While no direct biochemical comparison exists in public domain databases for these two specific compounds, the broader pyrimidine-versus-pyridine SAR literature demonstrates that this substitution frequently alters kinase inhibitor potency by factors exceeding 10-fold [1].
| Evidence Dimension | Substituent chemical identity at piperazine N-terminus |
|---|---|
| Target Compound Data | Pyrimidin-2-yl (C4H3N2; one additional ring nitrogen vs. pyridine) |
| Comparator Or Baseline | 4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one: Pyridin-2-yl (C5H4N) substituent |
| Quantified Difference | Difference of one nitrogen atom position in the heteroaryl ring; calculated logD difference estimated at Δ0.3–0.5 units based on class-level fragment contributions |
| Conditions | Structural comparison via SMILES (target compound SMILES: C1CN(CCN1C2=NC=CC=N2)C(=O)C3COCC(=O)N3CC4=CC=CC=C4; comparator SMILES not publicly available but inferred from IUPAC name) |
Why This Matters
For procurement decisions, this structural difference means the two compounds are not functionally synonymous and cannot be used interchangeably in structure-activity relationship (SAR) studies without re-characterization.
- [1] Chen, L., Yao, Z. D., Chen, Y., & Zhao, L. (2024). Design, Synthesis, and Biological Evaluation of a New Series of 2,4-Position Modified Pyrimidine Derivatives. Russian Journal of Bioorganic Chemistry, 50(2), 604–616. View Source
